N-[3-(acetylamino)phenyl]-1-(4-chlorobenzyl)-5-oxopyrrolidine-3-carboxamide
CAS No.:
Cat. No.: VC14822782
Molecular Formula: C20H20ClN3O3
Molecular Weight: 385.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H20ClN3O3 |
|---|---|
| Molecular Weight | 385.8 g/mol |
| IUPAC Name | N-(3-acetamidophenyl)-1-[(4-chlorophenyl)methyl]-5-oxopyrrolidine-3-carboxamide |
| Standard InChI | InChI=1S/C20H20ClN3O3/c1-13(25)22-17-3-2-4-18(10-17)23-20(27)15-9-19(26)24(12-15)11-14-5-7-16(21)8-6-14/h2-8,10,15H,9,11-12H2,1H3,(H,22,25)(H,23,27) |
| Standard InChI Key | IYJQKVADNZZZCA-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)NC1=CC(=CC=C1)NC(=O)C2CC(=O)N(C2)CC3=CC=C(C=C3)Cl |
Introduction
N-[3-(acetylamino)phenyl]-1-(4-chlorobenzyl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound belonging to the class of pyrrolidine derivatives. It features a five-membered ring structure containing nitrogen, along with an amide functional group, an acetylamino group, and a chlorobenzyl substituent. These functional groups contribute to its unique chemical properties and potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
Synthesis and Purification
The synthesis of N-[3-(acetylamino)phenyl]-1-(4-chlorobenzyl)-5-oxopyrrolidine-3-carboxamide typically involves several key steps using readily available starting materials. The process can be optimized by adjusting reaction conditions such as temperature, solvent choice, and reaction time. Industrial production may utilize continuous flow reactors to enhance scalability and efficiency.
| Step | Description |
|---|---|
| 1. | Preparation of starting materials |
| 2. | Formation of the pyrrolidine ring |
| 3. | Introduction of functional groups (acetylamino and chlorobenzyl) |
| 4. | Purification via recrystallization or chromatography |
Biological Activities and Potential Applications
N-[3-(acetylamino)phenyl]-1-(4-chlorobenzyl)-5-oxopyrrolidine-3-carboxamide has been investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer properties. Its ability to bind to specific enzymes or receptors makes it a promising candidate for further research in medicinal chemistry.
| Potential Application | Mechanism |
|---|---|
| Anti-inflammatory | Interaction with inflammatory pathways |
| Analgesic | Modulation of pain perception pathways |
| Anticancer | Inhibition of cancer cell proliferation |
Comparison with Similar Compounds
Several compounds share structural similarities with N-[3-(acetylamino)phenyl]-1-(4-chlorobenzyl)-5-oxopyrrolidine-3-carboxamide, but its unique combination of functional groups distinguishes it from others.
| Compound Name | Unique Features |
|---|---|
| 1-(4-acetamidophenyl)-5-oxopyrrolidine carboxylic acid | Lacks bromine substituent |
| N-(4-nitrophenyl)-5-oxopyrrolidine carboxamide | Different electronic properties due to nitro group |
| N-[3-(acetylamino)phenyl]-1-(4-chlorobenzyl)-5-oxopyrrolidine-3-carboxamide | Specific combination of acetylamino and chlorobenzyl groups |
Future Research Directions
Further studies are needed to fully explore the therapeutic potential of N-[3-(acetylamino)phenyl]-1-(4-chlorobenzyl)-5-oxopyrrolidine-3-carboxamide. This includes in-depth investigations into its mechanism of action, structure-activity relationships, and potential applications in drug development.
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